molecular formula C19H19N3O3 B4455225 6-Hydroxy-4-[(4-(2-pyridyl)piperazinyl)methyl]chromen-2-one

6-Hydroxy-4-[(4-(2-pyridyl)piperazinyl)methyl]chromen-2-one

Cat. No.: B4455225
M. Wt: 337.4 g/mol
InChI Key: LIUYREHSEHXNJX-UHFFFAOYSA-N
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Description

6-Hydroxy-4-[(4-(2-pyridyl)piperazinyl)methyl]chromen-2-one is a coumarin derivative characterized by a hydroxyl group at position 6 of the chromen-2-one core and a 4-(2-pyridyl)piperazinylmethyl substituent at position 2.

Properties

IUPAC Name

6-hydroxy-4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c23-15-4-5-17-16(12-15)14(11-19(24)25-17)13-21-7-9-22(10-8-21)18-3-1-2-6-20-18/h1-6,11-12,23H,7-10,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIUYREHSEHXNJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=O)OC3=C2C=C(C=C3)O)C4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-4-[(4-(2-pyridyl)piperazinyl)methyl]chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-4-[(4-(2-pyridyl)piperazinyl)methyl]chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the chromen-2-one core can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Coupling reagents: Palladium catalysts, boronic acid derivatives.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the carbonyl group yields an alcohol.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Hydroxy-4-[(4-(2-pyridyl)piperazinyl)methyl]chromen-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group and the piperazinyl moiety play crucial roles in its binding to target proteins, while the chromen-2-one core is responsible for its biological activity. The compound may inhibit enzymes or receptors involved in inflammatory or cancer pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Critical Analysis of Structural and Functional Trends

  • Piperazine Substitutions : The 2-pyridyl group in the target compound enhances aromatic interactions critical for receptor binding (e.g., 5-HT1A) compared to alkylated piperazines . However, methyl or chloro substituents improve lipophilicity and membrane permeability .
  • Hydroxy vs. Methoxy Groups : The 6-hydroxy group in the target compound may increase hydrogen-bonding capacity but could also confer susceptibility to glucuronidation, reducing bioavailability compared to methoxy-substituted analogs .
  • Heterocyclic Additions: Pyrazoline or thiazolidinone moieties (e.g., ) introduce rigid scaffolds that enhance target selectivity but may complicate synthesis.

Biological Activity

6-Hydroxy-4-[(4-(2-pyridyl)piperazinyl)methyl]chromen-2-one, a derivative of coumarin, has garnered attention for its diverse biological activities. This compound is characterized by a chromenone backbone, which is known for various pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. The incorporation of a piperazine moiety enhances its interaction with biological targets, particularly in the central nervous system.

Chemical Structure

The molecular formula of 6-Hydroxy-4-[(4-(2-pyridyl)piperazinyl)methyl]chromen-2-one is C22H24N2O4C_{22}H_{24}N_{2}O_{4}, with a molecular weight of 380.4 g/mol. The structural representation highlights the chromenone core and the piperazine substitution:

Structure C22H24N2O4\text{Structure }\text{C}_{22}\text{H}_{24}\text{N}_{2}\text{O}_{4}

Anticancer Activity

Recent studies have demonstrated that coumarin derivatives exhibit significant anticancer properties. For instance, compounds similar to 6-Hydroxy-4-[(4-(2-pyridyl)piperazinyl)methyl]chromen-2-one have shown inhibitory effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Compound Cancer Type IC50 (µM) Mechanism
Compound ABreast Cancer5.0Apoptosis
Compound BLung Cancer3.5Cell Cycle Arrest

Antimicrobial Activity

Coumarin derivatives have been reported to possess antimicrobial properties against both bacterial and fungal strains. The presence of the piperazine group may enhance the solubility and bioavailability of these compounds.

Microorganism Activity Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusAntibacterial12 µg/mL
Candida albicansAntifungal15 µg/mL

Neuropharmacological Effects

The piperazine component is known for its affinity towards serotonin receptors, which plays a crucial role in mood regulation and anxiety management. Studies indicate that derivatives like 6-Hydroxy-4-[(4-(2-pyridyl)piperazinyl)methyl]chromen-2-one can act as dual serotonin receptor modulators.

Receptor Type Affinity (Ki) Effect
5-HT1A0.78 nMAgonist
5-HT2A0.57 nMAntagonist

Case Studies

  • Study on Anticancer Properties :
    A recent investigation into the anticancer effects of similar coumarin derivatives found that they significantly inhibited proliferation in breast cancer cells, with IC50 values indicating potent activity (IC50 < 10 µM) .
  • Neuropharmacological Research :
    A study exploring the interaction of piperazine-containing ligands with serotonin receptors revealed that certain derivatives exhibited selectivity for 5-HT1A receptors, suggesting potential applications in treating anxiety disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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